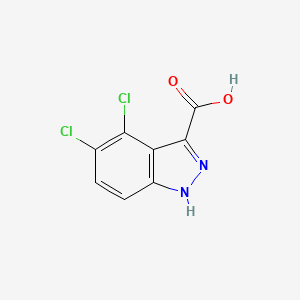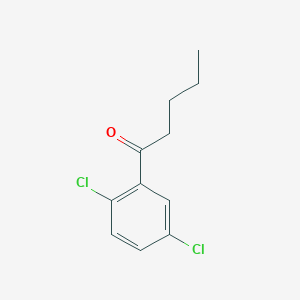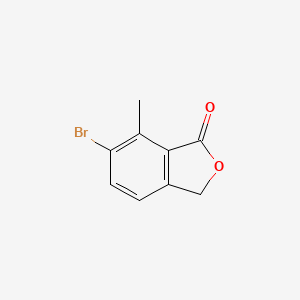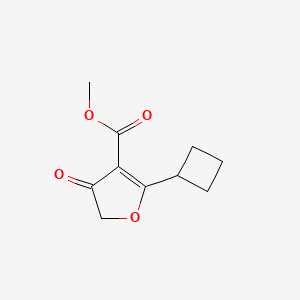
4,5-Dichloro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1H-indazole-3-carboxylic acid typically involves the reaction of 4,5-dichloro-1H-indazole with a carboxylating agent. One common method includes the use of anhydrous acetic acid and phosphorus oxychloride under reflux conditions. The reaction is carried out at 90°C for 14 hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted indazoles, amines, and larger heterocyclic compounds.
Scientific Research Applications
4,5-Dichloro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit cell growth by blocking specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxylic acid
- 4,5-Dichloro-1H-imidazole-2-carboxylic acid
Comparison: 4,5-Dichloro-1H-indazole-3-carboxylic acid is unique due to the presence of two chlorine atoms at positions 4 and 5, which enhances its reactivity and potential biological activities compared to other similar compounds . The dichloro substitution pattern also makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C8H4Cl2N2O2 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
4,5-dichloro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4-5(6(3)10)7(8(13)14)12-11-4/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
HBSOKMAQOIKMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)







![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)

